molecular formula C15H20N2O2 B5521398 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 34233-73-3

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B5521398
CAS No.: 34233-73-3
M. Wt: 260.33 g/mol
InChI Key: PKHAGSAEGXDDJI-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves the reaction of 2,3-dimethyl-1H-indole-5-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with serotonin receptors, modulating neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-3-carboxylate
  • 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-4-carboxylate
  • 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-6-carboxylate

Uniqueness

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxylate group at the 5-position of the indole ring can result in different binding affinities and selectivities compared to other isomers .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-11(2)16-14-6-5-12(9-13(10)14)15(18)19-8-7-17(3)4/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHAGSAEGXDDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148545
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34233-73-3
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34233-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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